Ortho-Tyrosine as a Specific Oxidative Stress Biomarker in Diabetes and Kidney Disease
In a cross-sectional clinical study, urinary fractional excretion of ortho-tyrosine (DL-O-Tyrosine) was markedly elevated in diabetic patients compared to controls, while para-tyrosine excretion remained unchanged. This demonstrates ortho-tyrosine's superior specificity as a marker of hydroxyl radical-mediated oxidative damage [1]. In diabetic patients, the fractional excretion of ortho-tyrosine exceeded 100% (indicating net tubular secretion), whereas the fractional excretion of para-tyrosine was consistently around 1% across all patient groups [1].
| Evidence Dimension | Fractional Excretion of Tyrosine Isomers (Urine) |
|---|---|
| Target Compound Data | Ortho-Tyrosine (DL-O-Tyrosine): Fractional excretion >100% in diabetic groups (DIAB and DIAB-CKD) |
| Comparator Or Baseline | Para-Tyrosine (p-Tyr): Fractional excretion ~1% in all groups (CONTR, CKD, DIAB, DIAB-CKD) |
| Quantified Difference | >99 percentage point difference in fractional excretion between ortho- and para-tyrosine in diabetic patients |
| Conditions | Human cross-sectional study; 4 groups: healthy controls (N=14), chronic kidney disease (N=12), type 2 diabetes (N=17), diabetes with CKD (N=19); measured by HPLC |
Why This Matters
This 100-fold difference in renal handling confirms that ortho-tyrosine is actively secreted under diabetic oxidative stress, making it a far more sensitive and specific biomarker than para-tyrosine for hydroxyl radical damage.
- [1] Molnár GA, Wagner Z, Markó L, et al. Urinary ortho-tyrosine excretion in diabetes mellitus and renal failure: evidence for hydroxyl radical production. Kidney Int. 2005;68(5):2281-2287. View Source
